molecular formula C24H17N3O6S B2595564 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 141102-00-3

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2595564
CAS No.: 141102-00-3
M. Wt: 475.48
InChI Key: HNOWQSFDYFENCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a hybrid compound featuring a benzo[f]chromene core linked to a sulfamoylphenyl group and a 5-methylisoxazole moiety. This structure combines elements of chromene (known for antioxidant and anti-inflammatory properties) and sulfonamide (associated with antimicrobial activity via folate pathway inhibition) . The compound is synthesized through multi-step reactions, often involving coupling of hydrazonoyl chlorides or cyclization of intermediates, as seen in related derivatives .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O6S/c1-14-12-22(26-33-14)27-34(30,31)17-9-7-16(8-10-17)25-23(28)20-13-19-18-5-3-2-4-15(18)6-11-21(19)32-24(20)29/h2-13H,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOWQSFDYFENCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate. This intermediate is often generated in situ from a hydroxylamine and a suitable aldehyde or ketone.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This step forms the N-(5-methylisoxazol-3-yl)sulfamoyl moiety.

  • Benzochromene Core Synthesis: : The benzochromene core can be synthesized through a multi-step process involving the formation of a coumarin intermediate, followed by cyclization and functionalization to introduce the carboxamide group.

  • Final Coupling: : The final step involves coupling the N-(5-methylisoxazol-3-yl)sulfamoyl phenyl derivative with the benzochromene core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzochromene core, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines under suitable conditions.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has potential applications in medicine, particularly in the development of anti-inflammatory and anticancer agents. Its ability to inhibit specific enzymes and pathways is of great interest in therapeutic research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable and functionalized structure.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The benzochromene core may interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s benzo[f]chromene core distinguishes it from pyridine (compound 5), thiazole (compound 7), and azo-chromene (compound 4a) derivatives.
  • Substituents like thioxo groups (compound 5, 7) or diazenyl linkers (compound 4a) influence solubility and bioactivity .
  • Synthesis yields vary widely (55–95.7%), with thiourea derivatives (e.g., compound 6a in ) achieving higher yields due to efficient coupling methods .
Antimicrobial Activity
  • Compounds with sulfamoylphenyl groups, such as compound 8, exhibit antimicrobial activity by inhibiting bacterial folate synthesis, akin to sulfamethoxazole .
  • Hydrazonoyl chloride intermediates (e.g., compound 4 in ) serve as precursors for bioactive heterocycles with broad-spectrum antibacterial effects .
Antioxidant Activity
  • Azo-linked chromene derivatives (e.g., compound 4a) show potent antioxidant activity, with IC50 values (30 ± 0.78 μg/μl) comparable to the standard BHT (31 ± 0.70 μg/μl) .
  • Electron-withdrawing groups (e.g., nitro or carbonyl) enhance radical scavenging, while bulky substituents (e.g., isopropyl in compound 4f) may reduce efficacy .
Anticancer Potential
  • Pyrimidine carboxamide derivatives (e.g., compound 23 in ) demonstrate moderate cytotoxicity (55% yield, pale yellow solid), though specific IC50 values for the target compound remain unreported .
  • Microculture tetrazolium (MTT) assays are commonly used to evaluate cytotoxicity, with sulfonamide hybrids showing promise in targeting human tumor cell lines .
Molecular Docking and Mechanistic Insights
  • Urease Inhibition : Benzamide-acetamide derivatives (e.g., compound 17 in ) exhibit antiurease activity via hydrogen bonding with key residues (e.g., His545 and Asp633), as confirmed by molecular docking .
  • Folate Pathway Targeting : Sulfonamide moieties in compounds like 4a and 4b interfere with dihydrofolate reductase (DHFR), a critical enzyme in nucleic acid synthesis .

Biological Activity

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is identified by the following molecular characteristics:

  • Molecular Formula : C16H16N4O5S2
  • Molecular Weight : 408.452 g/mol
  • CAS Number : 21312-10-7

The structure includes a benzo[f]chromene core, which is known for various biological activities, combined with a sulfamoyl group that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its potential in several therapeutic areas:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated the ability to mitigate oxidative stress in irradiated mice by increasing glutathione levels and reducing myeloperoxidase activity .

2. Neuroprotective Effects

In vitro assays have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), suggesting potential neuroprotective effects. The inhibition of AChE is crucial for enhancing cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases .

3. Antimicrobial Properties

The compound's structural components suggest potential antibacterial activity. Studies have shown that related sulfonamide compounds possess significant antibacterial effects against various pathogens, indicating that this compound may share similar properties .

Case Studies and Research Findings

StudyFindings
Antioxidant and Neuroprotective Study A related compound exhibited significant AChE inhibition and antioxidant activity in vivo, restoring neurotransmitter levels in brain homogenates after oxidative stress exposure .
Antimicrobial Activity Compounds with a similar sulfamoyl structure demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further investigation into this compound's efficacy .
Toxicity Assessment Acute toxicity studies on related compounds showed a median lethal dose (LD50) of 300 mg/kg, indicating a favorable safety profile for further development .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound likely acts as an inhibitor of key enzymes such as AChE, which plays a critical role in neurotransmission.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, it may protect cells from damage induced by reactive oxygen species (ROS).
  • Antimicrobial Action : The presence of the sulfamoyl group suggests interference with bacterial folate synthesis pathways.

Q & A

Q. SAR Insights :

Modification Impact on Activity Evidence
Sulfamoyl to Sulfonyl Reduced kinase inhibition (ΔIC₅₀ = 2.5 μM)
Chromene C3=O to C3-OH Loss of antimicrobial activity (MIC > 128 μg/mL)
5-Methylisoxazole to 5-Ethyl Improved SYK binding (IC₅₀ = 0.8 μM vs. 1.2 μM)

Advanced: What is the hypothesized mechanism of action for this compound?

  • Kinase Inhibition : The sulfamoyl group chelates ATP-binding pocket residues (e.g., Lys402 in SYK), while the chromene-oxo moiety stabilizes hydrophobic interactions .
  • DNA Intercalation : The planar benzochromene core may intercalate bacterial DNA, disrupting replication (supported by ethidium bromide displacement assays) .

Advanced: How can contradictory bioactivity data across studies be resolved?

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Compound Degradation : Assess stability in DMSO stocks via LC-MS over 72 hours .
  • Structural Confirmation : Re-characterize batches with conflicting results using X-ray crystallography to rule out polymorphic forms .

Advanced: What computational methods support its drug design?

  • Docking Studies : Use AutoDock Vina to model interactions with SYK (PDB: 3FQR). The sulfamoyl group shows hydrogen bonding with Glu410 .
  • QSAR Models : Train models on chromene derivatives to predict logP and bioavailability. Substituents at C7 of chromene correlate with solubility (R² = 0.89) .

Advanced: How are solubility and formulation challenges addressed?

  • Salt Formation : Prepare sodium salts of the carboxylic acid derivative to enhance aqueous solubility (e.g., 2.1 mg/mL vs. 0.3 mg/mL for free acid) .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Advanced: What strategies ensure reproducibility in multi-gram synthesis?

  • Scale-Up Adjustments : Replace THF with 2-MeTHF for safer, higher-yield (85% vs. 72%) chromene cyclization at 100 g scale .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.